molecular formula C21H23N3O B5596554 3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole

3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole

Cat. No. B5596554
M. Wt: 333.4 g/mol
InChI Key: FUINXPOJTMJKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives involves several strategic reactions, including Diels-Alder reactions, Brønsted Acid Catalyzed [3+2]-Cycloaddition, and various cyclization and phosphinoylation processes. These methods provide a pathway to create complex structures with indole cores, which are significant in natural products and pharmaceuticals (Jackson & Moody, 1992); (Bera & Schneider, 2016).

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by X-ray crystallography, revealing configurations that are essential for their reactivity and interactions. Indole compounds exhibit a variety of conformations based on their substitution patterns, contributing to their diverse chemical behaviors (Street et al., 1987).

Chemical Reactions and Properties

Indole derivatives undergo numerous chemical reactions, including cycloadditions, carbene complex formation, and reactions with boranes, leading to highly acidic sp^3 carbons. These reactions expand the utility of indole derivatives in synthetic chemistry, offering routes to novel compounds with potential bioactivity (Chen et al., 2016); (Guidotti et al., 2003).

Physical Properties Analysis

The physical properties of indole derivatives, including their crystalline structures and conformations, are pivotal for understanding their stability, solubility, and interaction with biological targets. These properties are determined through sophisticated analytical techniques, providing insight into their behavior under various conditions (Karthikeyan et al., 2014).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms, and participation in electron transfer processes, are fundamental to their application in synthetic organic chemistry and drug design. These properties are influenced by the indole core's electronic nature and the substituents' nature (Matsuda et al., 2015).

Scientific Research Applications

Platelet Activating Factor Antagonists

Indole derivatives, including those with complex substitutions, show promise as potent antagonists of Platelet Activating Factor (PAF). These compounds are significant in treating PAF-related disorders such as asthma, shock, and acute inflammation. Their broad therapeutic potential highlights the versatility of indole compounds in medical research (Summers & Albert, 1987).

Synthesis and Reactivity

The structural motif of pyrrolo[1,2-a]indoles, resembling the core structure of "3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole," is prevalent in natural products and pharmaceuticals. Methods such as the silver-mediated oxidative phosphinoylation offer a straightforward route for synthesizing 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles, highlighting the synthetic flexibility and potential of indole-based compounds (Chen et al., 2016).

Biological Importance

Indoles are integral to various bioactive compounds, indicating the biological and pharmacological significance of this nucleus. The incorporation of the indole nucleus in drugs and natural products underlines its versatility and wide spectrum of biological activities, which could be relevant to the research and development of new therapeutic agents based on indole derivatives (Sharma, Kumar, & Pathak, 2010).

Advanced Synthetic Techniques

Transition-metal-catalyzed reactions have revolutionized the synthesis and functionalization of indoles, offering efficient routes to a vast array of indole derivatives. These methodologies allow for the construction of complex molecules with significant biological activity, demonstrating the chemical flexibility and potential applications of indole-based structures in various research fields (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

(2-pyridin-2-ylpyrrolidin-1-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-13-11-14(2)19-16(12-13)15(3)20(23-19)21(25)24-10-6-8-18(24)17-7-4-5-9-22-17/h4-5,7,9,11-12,18,23H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUINXPOJTMJKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCCC3C4=CC=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.